Enhanced GIRK Channel Modulator Potency Through π–π Stacking Interactions
1,3-Diphenyl-1H-pyrazol-5-amine serves as a key scaffold for generating selective GIRK channel inhibitors. Direct comparison of diphenyl-substituted derivatives with mono-phenyl analogs reveals that the second phenyl ring is essential for achieving sub-micromolar potency. Specifically, the diphenylpyrazole core enables π–π stacking interactions with aromatic residues in the GIRK channel pore, which are absent in 3-phenyl-only or 3-methyl-1-phenyl derivatives [1]. The 1,3-diphenyl-1H-pyrazol-5-amine derivative 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide exhibited an IC50 of 0.8 μM against GIRK1/2 channels, whereas the corresponding 3-phenyl-1-methyl analog showed no inhibition at concentrations up to 10 μM [2].
| Evidence Dimension | GIRK1/2 channel inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 μM (as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) |
| Comparator Or Baseline | >10 μM (3-phenyl-1-methylpyrazole analog) |
| Quantified Difference | >12.5-fold improvement in potency |
| Conditions | Whole-cell patch-clamp electrophysiology in HEK293 cells expressing GIRK1/2 channels |
Why This Matters
Demonstrates that the 1,3-diphenyl motif is essential for achieving potent GIRK modulation, making 5356-71-8 the necessary starting material for this therapeutic target.
- [1] Wen, W., et al. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4562–4566. View Source
- [2] WO2015042085A2. (2015). GIRK channel modulators. Page/Page column 31-32. View Source
